molecular formula C21H20O6 B050856 (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran CAS No. 116709-69-4

(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran

Cat. No. B050856
M. Wt: 368.4 g/mol
InChI Key: OTJMSWBNEUNNEW-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran, also known as Hesperetin, is a flavanone compound that is found in various fruits and vegetables, including oranges, lemons, and grapefruits. Hesperetin has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism Of Action

The mechanism of action of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is still not fully understood. However, several studies have suggested that (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran exerts its effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has also been shown to activate various transcription factors, including Nrf2, which can upregulate the expression of antioxidant enzymes and protect cells from oxidative stress.

Biochemical And Physiological Effects

(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has been shown to scavenge free radicals and protect cells from oxidative damage. (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has also been shown to inhibit the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS. Furthermore, (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can prevent the growth and spread of tumors.

Advantages And Limitations For Lab Experiments

(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has several advantages and limitations for lab experiments. One of the advantages of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is that it is readily available and can be synthesized using various methods. Furthermore, (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has been extensively studied for its potential therapeutic properties, which makes it an attractive candidate for further research. However, one of the limitations of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran. One of the future directions is to investigate the potential of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Furthermore, future studies can focus on elucidating the mechanism of action of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran and identifying its molecular targets. Finally, future studies can investigate the pharmacokinetics and pharmacodynamics of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran, which can provide valuable information for its clinical development.
Conclusion:
In conclusion, (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is a flavanone compound that has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran can be synthesized using various methods, and its mechanism of action is still not fully understood. (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has several advantages and limitations for lab experiments, and there are several future directions for the study of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran.

Synthesis Methods

(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran can be synthesized by several methods, including chemical synthesis, microbial synthesis, and plant extraction. The most common method for synthesizing (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is through the reduction of hesperidin, which is a flavonoid glycoside found in citrus fruits. This reduction can be carried out using various reducing agents, including sodium borohydride, lithium aluminum hydride, and hydrogen gas. The resulting product is then purified using chromatography techniques to obtain pure (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran.

Scientific Research Applications

(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Several studies have shown that (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has potent antioxidant properties, which can protect cells from oxidative damage caused by free radicals. (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Furthermore, (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has been studied for its potential anticancer effects. Studies have shown that (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has also been shown to have antiangiogenic effects, which can prevent the growth and spread of tumors.

properties

CAS RN

116709-69-4

Product Name

(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(3S)-7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-5-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H20O6/c1-21(2)5-4-11-6-12(7-15(23)20(11)27-21)14-10-26-17-9-13(22)8-16(25-3)18(17)19(14)24/h4-9,14,22-23H,10H2,1-3H3/t14-/m1/s1

InChI Key

OTJMSWBNEUNNEW-CQSZACIVSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)[C@H]3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C

SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C

Origin of Product

United States

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